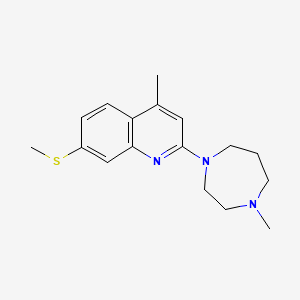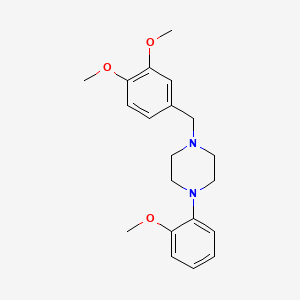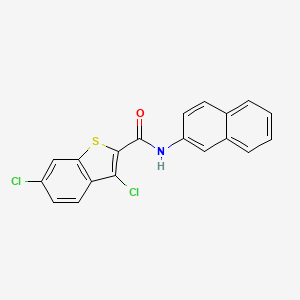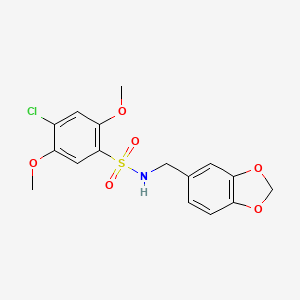![molecular formula C21H25ClN2O3 B3469300 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3469300.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
Descripción general
Descripción
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Mecanismo De Acción
BTK is a key mediator of B-cell receptor signaling, and its inhibition by N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide leads to the inhibition of downstream signaling pathways, including NF-κB, AKT, and ERK. This ultimately leads to the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to have potent inhibitory effects on BTK activity in both in vitro and in vivo models. In preclinical models of B-cell malignancies, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to induce apoptosis of malignant B-cells, leading to tumor regression. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has also been shown to have synergistic effects with other drugs, such as venetoclax, in preclinical models of CLL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has several advantages for use in lab experiments. It has a high degree of selectivity for BTK, which reduces the likelihood of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can make formulation and administration challenging. It also has potential toxicity concerns, particularly in long-term studies.
Direcciones Futuras
There are several future directions for the development of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide. One potential area of interest is the combination of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide with other drugs, such as venetoclax or immune checkpoint inhibitors, to enhance its efficacy. Another potential area of interest is the development of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide for the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia or primary central nervous system lymphoma. Additionally, further studies are needed to fully understand the potential toxicity concerns of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide and to develop strategies to mitigate them.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to inhibit BTK and downstream signaling pathways, leading to apoptosis of malignant B-cells.
Propiedades
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-15(2)16-3-6-18(7-4-16)27-14-21(25)23-17-5-8-20(19(22)13-17)24-9-11-26-12-10-24/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWNCYMTBFCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469224.png)

![4-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B3469235.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-fluorobenzohydrazide](/img/structure/B3469246.png)
![2-chloro-N-[4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B3469256.png)
![N-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B3469259.png)
![2-[(4-ethoxyphenyl)amino]-3-{[(4-ethoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3469265.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3469269.png)

![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B3469299.png)
